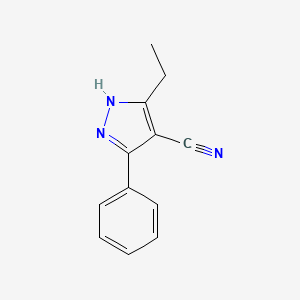
5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is part of a class of compounds known as pyrazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicine, particularly as enzyme inhibitors and anti-inflammatory agents.
Overview of Pyrazole Derivatives
Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms. They exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound this compound has been studied for its interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound largely depends on its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This mechanism is crucial for compounds that aim to modulate metabolic pathways.
- Receptor Modulation : It may also interact with receptors, influencing their signaling pathways. This interaction can lead to various physiological effects, including anti-inflammatory responses.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds within this class can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.
Case Study: COX Inhibition
In a study evaluating the COX inhibitory activity of various pyrazole derivatives, it was found that certain compounds exhibited significant selectivity towards COX-2 over COX-1. For instance:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 5-Ethyl-3-phenyl-pyrazole | 0.034 | 0.052 | 1.53 |
This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Potential
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, 5-amino-pyrazole derivatives have shown promising results against several cancer cell lines.
Case Study: Antiproliferative Activity
In vitro studies demonstrated that certain derivatives of pyrazole exhibited significant antiproliferative effects against human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Ethyl-3-phenyl-pyrazole | A549 (Lung) | 10.5 |
| 5-Ethyl-3-phenyl-pyrazole | MCF7 (Breast) | 15.2 |
These findings suggest that modifications to the pyrazole structure can enhance its anticancer efficacy.
Eigenschaften
IUPAC Name |
5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-11-10(8-13)12(15-14-11)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHBEPNZWKYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















